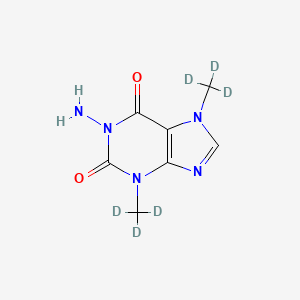
Nalidixic Acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalidixic Acid-d5 is the deuterium labeled Nalidixic acid . It is a quinolone antibiotic that is effective against both gram-positive and gram-negative bacteria . Nalidixic acid acts in a bacteriostatic manner in lower concentrations and is bactericidal in higher concentrations .
Molecular Structure Analysis
Nalidixic Acid-d5 is a synthetic 1,8-naphthyridine antimicrobial agent . It has a molecular formula of C12H12N2O3 .
Chemical Reactions Analysis
Nalidixic acid inhibits a subunit of DNA gyrase and IV and reversibly blocks DNA replication in susceptible bacteria .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Nalidixic Acid-d5 has been used in the development of nanoformulations of nalidixic acid-based diacyl and sulfonyl acyl hydrazine derivatives . These nanoformulations have shown promising results in terms of antibacterial and anticandida activity, with the chloro, furanyl, and sulfonyl acyl substituted derivatives of nalidixic acid displaying the most promising results . Among the screened bacteria, Acinetobacter baumannii displayed maximum sensitivity to these nanoformulations .
Nanomedicine
Nalidixic Acid-d5 has potential applications in nanomedicine. A series of eight nanoformulations of nalidixic acid-based diacyl and sulfonyl acyl hydrazine derivatives were prepared and found to be stable at different storage temperatures . These nanoformulations presented encouraging results when compared with their non-nano parent counterparts .
Treatment of Urinary Tract Infections (UTIs)
Nalidixic acid, the first synthetic quinolone, was primarily used for the treatment of urinary tract infections caused by Gram-negative bacteria . However, it is no longer in clinical use due to bacterial resistance and the development of more effective antimicrobials .
Development of New Antibiotics
Resistance to antibiotics is one of the greatest threats to global health. Consequently, there is an urgent need for the development of new, more effective, and safe antibiotics . Nalidixic Acid-d5, as a quinolone antibiotic, has been used in research to develop new antibiotics .
Metal Complexation
Nalidixic Acid-d5 has been used to obtain new metal complexes with lanthanide cations (La3+, Sm3+, Eu3+, Gd3+, Tb3+). The experimental data suggest that the quinolone acts as a bidentate ligand, binding to the metal ion via the keto and carboxylate oxygen .
Treatment of Various Infections
Quinolone-based compounds, including Nalidixic Acid-d5, have been reported for activity against malaria, tuberculosis, fungal and helminth infections . Hence, the quinolone scaffold is of great interest to several researchers in diverse disciplines .
Wirkmechanismus
- The compound’s primary target is the A subunit of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair. By inhibiting this subunit, Nalidixic Acid-d5 disrupts bacterial DNA synthesis and replication .
Target of Action
Mode of Action
Safety and Hazards
Nalidixic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves while handling it .
Eigenschaften
IUPAC Name |
7-methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWLWQUZZRMNGJ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

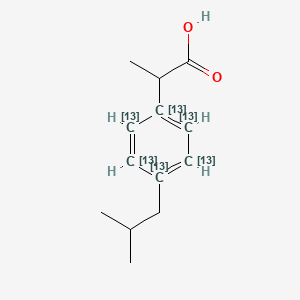
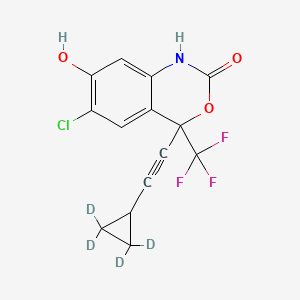
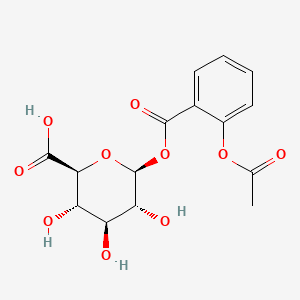
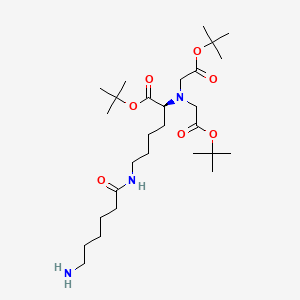
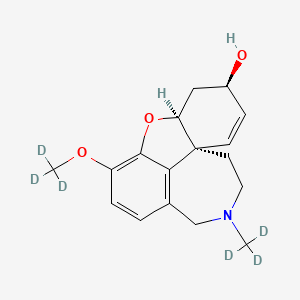
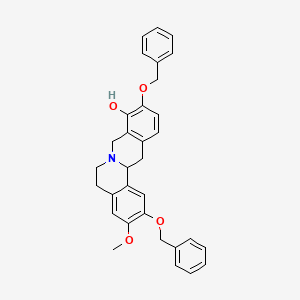

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)

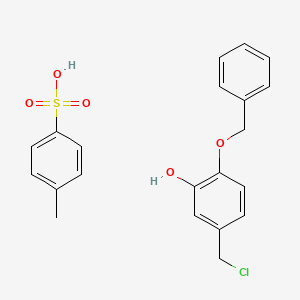
![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)
